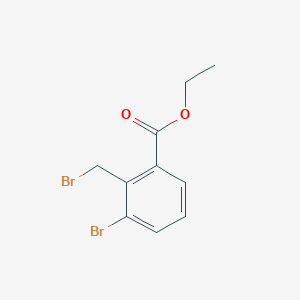

Ethyl 3-bromo-2-(bromomethyl)benzoate

Overview

Description

Ethyl 3-bromo-2-(bromomethyl)benzoate is a chemical compound with the molecular formula C9H9BrO2 . It is used in various chemical reactions as a reagent .

Synthesis Analysis

The synthesis of this compound involves a reaction with N-Bromosuccinimide and trityl tetrafluoroborate in dichloromethane at 20°C under an inert atmosphere . Another method involves treating a solution of ethyl 4-bromo-3-(bromomethyl)benzoate in a mixture of ethanol and DMF with sodium ethoxide .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCCOC(=O)c1cccc(Br)c1 . The InChI representation is InChI=1S/C9H9BrO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3 . Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in a chemoselective reaction . It can also be used in the preparation of ethyl 3-ethynylbenzoate .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a boiling point of 130-131 °C at 12 mmHg and a density of 1.431 g/mL at 25 °C . The refractive index is 1.541 (lit.) .Scientific Research Applications

1. Coenzyme NADH Model Reactions

Ethyl 3-bromo-2-(bromomethyl)benzoate plays a role in coenzyme NADH model reactions. Research by Fang et al. (2006) demonstrated its use in the synthesis of debrominated cyclized and olefinic products through a mechanism involving partial concerted hydride transfer and debromocyclopropanation (Fang, Liu, Wang, & Ke, 2006).

2. Synthesis of Calixarene Derivatives

The compound has been utilized in the synthesis of new o-disubstituted calyx(4)arene derivatives, as described by Wu Yang-jie (2003). This synthesis involves the reaction of (3-bromomethyl)ethyl benzoate with calix(4)arene, leading to the creation of two-dimensional supramolecular structures (Wu Yang-jie, 2003).

3. Potential Monoamine Oxidase Inhibitors

Research has explored the potential of derivatives of this compound in the context of monoamine oxidase inhibition. Misra, Dwivedi, and Parmar (1980) synthesized various esters derived from the compound to investigate their potential as monoamine oxidase inhibitors and anticonvulsant properties (Misra, Dwivedi, & Parmar, 1980).

4. Synthesis of Polycarbonate Esters

The compound is used in the synthesis of pendent carbonate ester groups onto aliphatic polycarbonates. Ben-Shaba and Domb (2006) demonstrated its application in synthesizing biodegradable polymers with varying susceptibility to hydrolysis, improving their biodegradability (Ben-Shaba & Domb, 2006).

5. Palladium-Catalyzed Cross-Coupling Reactions

This compound is involved in palladium-catalyzed cross-coupling reactions for synthesizing conjugated alkadienoates. Yanagi et al. (1989) used this approach to synthesize various alkadienoates, retaining the original configuration of the double bonds (Yanagi, Oh-e, Miyaura, & Suzuki, 1989).

Safety and Hazards

Ethyl 3-bromo-2-(bromomethyl)benzoate is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

Properties

IUPAC Name |

ethyl 3-bromo-2-(bromomethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2O2/c1-2-14-10(13)7-4-3-5-9(12)8(7)6-11/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEEDOLWKGPCTRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)Br)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B3243414.png)

![3-(2-(6-(tert-butyl)-1H-benzo[d]imidazol-2-yl)ethyl)cyclobutanone](/img/structure/B3243446.png)

![2-(8-Carbamoyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazin-3(4H)-yl)acetic acid](/img/structure/B3243475.png)

silane](/img/structure/B3243510.png)